molecular formula C10H12F2N2O2S B8814025 4-(4-Amino-2,6-difluorophenyl)thiomorpholine 1,1-dioxide CAS No. 383199-91-5

4-(4-Amino-2,6-difluorophenyl)thiomorpholine 1,1-dioxide

Cat. No.: B8814025
CAS No.: 383199-91-5
M. Wt: 262.28 g/mol
InChI Key: PLZYGAAUYBWQNK-UHFFFAOYSA-N
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Description

4-(4-Amino-2,6-difluorophenyl)thiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C10H12F2N2O2S and its molecular weight is 262.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

383199-91-5

Molecular Formula

C10H12F2N2O2S

Molecular Weight

262.28 g/mol

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluoroaniline

InChI

InChI=1S/C10H12F2N2O2S/c11-8-5-7(13)6-9(12)10(8)14-1-3-17(15,16)4-2-14/h5-6H,1-4,13H2

InChI Key

PLZYGAAUYBWQNK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an autoclave is added the product of example 2 (7.0 kg, 24 moles, 1.0 eq). Raney Nickel (1.4 kg) is activated and suspended in 4 L of THF. The slurry is added to the autoclave followed by additional THF (66 L). The mixture is heated at 40° C. and under 40 psi H2 till completion. The mixture is filtered and the filtrate is directly used in the next step. A small portion of the filtrate is concentrated and recrystallized in isopropanol to give the title compound.
Quantity
7 kg
Type
reactant
Reaction Step One
Quantity
1.4 kg
Type
catalyst
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
66 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an autoclave is added 4-(2,6-difluoro-4-nitrophenyl)thiomorpholine 1,1-dioxide (Step 2, 7.0 kg, 24 moles, 1.0 eq). Raney Nickel (1.4 kg) is activated and suspended in tetrahydrofuran (4 L), and the slurry is added to the autoclave followed by additional tetrahydrofuran (66 L). The mixture is heated at 40° C. under a 40 psi hydrogen atmosphere until the reaction is complete. The mixture is then filtered, and the filtrate is directly used in the next step. A small portion of the filtrate can be concentrated and recrystallized in isopropanol to give the title compound in pure form, 1H NMR (DMSO-d,) δ 6.17 (m, 2H), 5.35 (s, 2H), 3.32 (m, 4H), 3.15 (m, 4H).
Quantity
7 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 kg
Type
catalyst
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Quantity
66 L
Type
solvent
Reaction Step Five

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